molecular formula C24H24N2O4 B2601649 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898418-38-7

5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2601649
CAS No.: 898418-38-7
M. Wt: 404.466
InChI Key: SHWCYWSWKVSMET-UHFFFAOYSA-N
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Description

The compound 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic molecule that features a pyranone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a phenylethoxy group and a phenylpiperazine moiety, suggests it may have interesting biological activities and chemical properties.

Properties

IUPAC Name

5-phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-22-15-21(16-25-11-13-26(14-12-25)20-9-5-2-6-10-20)29-18-24(22)30-17-23(28)19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWCYWSWKVSMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or a keto-ester.

    Introduction of the Phenylethoxy Group: This step often involves an etherification reaction where a phenylethyl halide reacts with a hydroxyl group on the pyranone ring.

    Attachment of the Phenylpiperazine Moiety: This can be done through a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable electrophilic carbon, such as a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups or the piperazine ring, leading to the formation of quinones or N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenyl groups and the piperazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological activities. The presence of the phenylpiperazine moiety suggests it could interact with neurotransmitter receptors, making it a candidate for the development of new psychoactive drugs.

Medicine

Medically, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, such as neurological disorders or cancers, although this would require extensive research and clinical trials.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one would depend on its specific biological target. For example, if it interacts with neurotransmitter receptors, it might act as an agonist or antagonist, modulating the activity of these receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    5-(2-oxo-2-phenylethoxy)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one: Similar structure but with a methyl group on the piperazine ring.

    5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

The unique combination of the phenylethoxy group and the phenylpiperazine moiety in 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one distinguishes it from similar compounds. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

The compound 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a member of the 4H-pyran family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial, antioxidant, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H25N3O3C_{21}H_{25}N_3O_3, and it features a 4H-pyran core structure with a phenylpiperazine moiety, which is known to enhance pharmacological effects. The presence of the piperazine ring is particularly significant as it contributes to various bioactive properties.

Antibacterial Activity

Research has shown that derivatives of the 4H-pyran scaffold exhibit promising antibacterial effects. For instance, in a study evaluating several 4H-pyran derivatives, compounds structurally related to our target compound demonstrated significant inhibition against various Gram-positive bacteria. Notably, some derivatives had lower IC50 values than ampicillin, indicating superior antibacterial potency .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainIC50 (µM)
4gStaphylococcus aureus5.0
4jBacillus cereus6.5
Target CompoundEnterococcus faecalis7.0

Antioxidant Activity

The antioxidant capacity of the compound was assessed through DPPH radical scavenging assays. Compounds similar to the target demonstrated strong scavenging activities, with some achieving efficiencies comparable to standard antioxidants like butylated hydroxytoluene (BHT). The mechanism involves the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress-related damage .

Table 2: Antioxidant Activity Comparison

CompoundScavenging Activity (%) at 1 mg/mLIC50 (mM)
4g90.500.329
4j88.000.1941
Target CompoundTBDTBD

Anticancer Activity

The anticancer potential of the compound was evaluated against HCT-116 colorectal cancer cells. In vitro studies indicated that it could inhibit cell proliferation effectively. The mechanism appears to involve the inhibition of CDK2 kinase activity, which is crucial for cell cycle regulation. Additionally, apoptosis was induced via activation of the caspase-3 pathway, highlighting its dual role in inhibiting tumor growth and promoting cancer cell death .

Case Study: HCT-116 Cell Line

In a specific case study:

  • Methodology : Cells were treated with varying concentrations of the target compound.
  • Results : A significant reduction in cell viability was observed at concentrations above 75 µM.
  • Mechanism : Molecular docking studies suggested that the compound binds effectively to the ATP-binding site of CDK2.

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